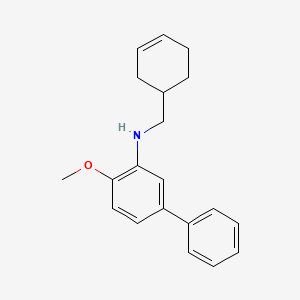
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine, also known as CXMBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CXMBA is a heterocyclic compound that belongs to the class of amines. It has a unique chemical structure that makes it a promising candidate for various research applications.
Mecanismo De Acción
The exact mechanism of action of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is not fully understood, but it is believed to interact with specific receptors in the brain and modulate their activity. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to bind to the mu-opioid receptor, which is involved in pain regulation and reward pathways in the brain. It has also been found to interact with the sigma-1 receptor, which is involved in various physiological processes, including cell survival and neuroprotection.
Biochemical and Physiological Effects:
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is its unique chemical structure, which makes it a promising candidate for drug development. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been shown to have a high affinity for certain receptors in the brain, which could make it a potent therapeutic agent. However, one of the limitations of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine is its relatively low solubility in water, which could make it difficult to administer in certain forms.
Direcciones Futuras
There are several potential future directions for research on (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine. One area of interest is the development of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine-based drugs for the treatment of chronic pain and inflammation. Another potential application is the use of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine and its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine involves a multistep process that starts with the reaction of 3-cyclohexen-1-ylmethanol with 4-methoxybiphenyl in the presence of a strong acid catalyst. The resulting intermediate is then treated with a reducing agent to obtain (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine. This synthesis method has been optimized to produce high yields of (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine with good purity.
Aplicaciones Científicas De Investigación
(3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has been studied extensively for its potential applications in drug development. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. (3-cyclohexen-1-ylmethyl)(4-methoxy-3-biphenylyl)amine has also been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-22-20-13-12-18(17-10-6-3-7-11-17)14-19(20)21-15-16-8-4-2-5-9-16/h2-4,6-7,10-14,16,21H,5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVGXRLHXUFJBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohex-3-en-1-ylmethyl)-2-methoxy-5-phenylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

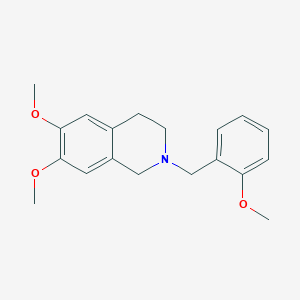

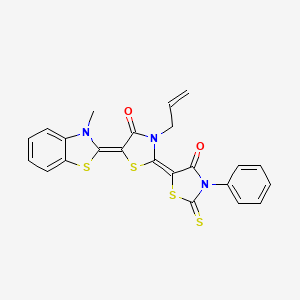
![1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)azepane](/img/structure/B5206702.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B5206705.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5206712.png)
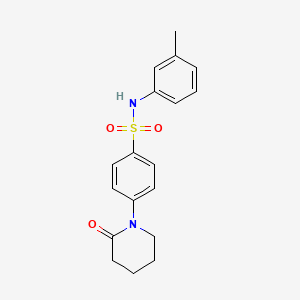
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5206725.png)
![2-methyl-5-(2-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5206735.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5206758.png)
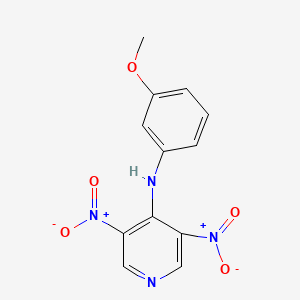

![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}piperidine](/img/structure/B5206795.png)